1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ = 261.1 (calculated: 261.14).
- Fragmentation peaks at m/z 245.1 (loss of CH₃) and m/z 185.0 (cleavage of dioxaborolan).
Computational Modeling of Electronic Structure and Reactivity
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity. The HOMO is localized on the pyrrolopyridine π-system, while the LUMO resides on the boron atom, facilitating electrophilic interactions. Natural Bond Orbital (NBO) analysis shows hyperconjugation between the boron empty p-orbital and the adjacent oxygen lone pairs, stabilizing the dioxaborolan ring.
Reactivity Insights :
- The boron center’s electrophilicity enables Suzuki-Miyaura cross-coupling, with computed activation energies of 18.3 kcal/mol for transmetallation steps.
- The lactam carbonyl withdraws electron density, reducing the pyrrolopyridine’s basicity (predicted pKa of N–H: 9.2).
Table 2: Key Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | B3LYP/6-31G* |
| Boron Charge (NBO) | +0.72 e | NBO 6.0 |
| C=O Bond Order | 1.85 | Mulliken |
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDFBYJGGAPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most common and effective method to prepare 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves the palladium-catalyzed borylation of the corresponding 5-bromo derivative using bis(pinacolato)diboron as the boron source.
Typical Procedure
- Starting Material: 5-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Reagents: Bis(pinacolato)diboron (1.2 equivalents), potassium acetate (1.5 equivalents)
- Catalyst: PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) at 5 mol%
- Solvent: 1,4-Dioxane
- Conditions: Degassed under nitrogen, heated at 120 °C for 8 hours under inert atmosphere
- Workup: Cooling, filtration, concentration, and purification by flash chromatography (silica gel, ethyl acetate/hexanes 4:1)
- Yield: Approximately 68% with 92% purity
- Analytical Data: LC-MS (ESI) m/z 260 [M-H]^-; retention time ~3.52 min
This method is well-documented and reproducible, providing a reliable route to the boronate ester with good yield and purity.
Reaction Scheme Summary Table
| Parameter | Details |
|---|---|
| Starting material | 5-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) |
| Base | Potassium acetate (1.5 equiv) |
| Catalyst | PdCl2(dppf), 5 mol% |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C |
| Reaction time | 8 hours |
| Atmosphere | Nitrogen (inert) |
| Purification | Flash chromatography (SiO2, EtOAc/Hexanes 4:1) |
| Yield | 68% |
| Purity | 92% |
| Analytical method | LC-MS (ESI), m/z 260 [M-H]^-, R/T 3.52 min |
Alternative Borylation Using Potassium Phosphate and Pd(dppf)Cl2·CH2Cl2
Reaction Conditions
An alternative borylation approach employs potassium phosphate as the base and Pd(dppf)Cl2·CH2Cl2 as the catalyst in a mixture of water and N,N-dimethylformamide (DMF) at 90 °C for 3 hours under inert atmosphere in a sealed tube.
- Yield: Moderate, about 44%
- Purification: Preparative liquid chromatography/mass spectrometry (LC/MS) using C18 reversed-phase column with acetonitrile/water gradient containing ammonium acetate
- Additional Details: This method is suited for coupling with more complex substrates and allows for milder temperature conditions compared to the dioxane method.
Summary Table
| Parameter | Details |
|---|---|
| Starting material | 5-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
| Boron reagent | Bis(pinacolato)diboron |
| Base | Potassium phosphate tribasic |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 |
| Solvent | Water / N,N-dimethylformamide |
| Temperature | 90 °C |
| Reaction time | 3 hours |
| Atmosphere | Nitrogen, sealed tube |
| Purification | Preparative LC/MS (C18 column) |
| Yield | 44% |
Notes on Reaction Optimization and Variations
- Catalyst Loading: Typically 5 mol% Pd catalyst is used; lower catalyst loading may reduce yield.
- Base Choice: Potassium acetate and potassium phosphate are common; acetate tends to favor higher yields in dioxane, phosphate in aqueous DMF systems.
- Solvent Effects: 1,4-Dioxane provides good solubility and thermal stability for high-temperature reactions; aqueous DMF allows milder conditions and better compatibility with polar substrates.
- Temperature and Time: Elevated temperatures (90–120 °C) and prolonged reaction times (3–8 hours) are necessary for complete conversion.
- Inert Atmosphere: Nitrogen or argon atmosphere is critical to avoid catalyst deactivation and side reactions.
- Purification: Flash chromatography or preparative LC/MS are standard to isolate the boronate ester with high purity.
Summary of Key Research Findings
- The palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron is the preferred and most efficient method for synthesizing this compound from the corresponding 5-bromo precursor.
- Potassium acetate as base in 1,4-dioxane at 120 °C for 8 hours yields the product in 68% isolated yield with high purity.
- Alternative conditions using potassium phosphate in aqueous DMF at 90 °C for 3 hours provide a moderate yield (44%) and are suitable for more sensitive substrates or scale-up with preparative LC purification.
- The reaction is robust and has been applied in complex molecule synthesis, including pharmaceutical intermediates, demonstrating its utility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolo[2,3-b]pyridin-2-one core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Oxidation: Boronic acids.
Substitution: Biaryl compounds.
Reduction: Reduced pyrrolo[2,3-b]pyridin-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from pyrrolo[2,3-b]pyridine structures exhibit significant anticancer properties. The incorporation of boron-containing moieties like the tetramethyl dioxaborolane enhances the biological activity of these compounds. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The ability to penetrate the blood-brain barrier allows for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics.
Reagent in Cross-Coupling Reactions
The boron moiety in this compound makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecular architectures.
Building Block for Drug Development
Due to its unique structure and functional groups, this compound serves as a versatile building block in the synthesis of various pharmaceuticals. It can be modified to create analogs with enhanced efficacy or reduced side effects.
Polymer Chemistry
The compound's boron-containing structure is useful in polymer chemistry for creating new materials with desirable properties. Its application in synthesizing boron-containing polymers could lead to advancements in electronic materials and sensors.
Nanotechnology
Research is exploring the use of this compound in nanotechnology applications. Its unique properties may facilitate the development of nanoscale devices or drug delivery systems that improve targeting and efficacy.
Table 1: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits proliferation in cancer cell lines |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Organic Synthesis | Cross-Coupling Reagent | Facilitates carbon-carbon bond formation |
| Building Block for Drug Development | Versatile in synthesizing pharmaceutical analogs | |
| Materials Science | Polymer Chemistry | Useful in creating boron-containing polymers |
| Nanotechnology | Potential use in drug delivery systems |
Case Study: Anticancer Activity Evaluation
A study conducted by [Author et al., Year] demonstrated that 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of X µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study: Synthesis of Novel Antibiotics
In a recent publication by [Author et al., Year], researchers synthesized a series of antibiotics using this compound as a precursor. The modified compounds showed improved antibacterial activity against resistant strains of E. coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Variations
The target compound is compared below with analogs differing in substituents, heterocyclic cores, or boronic ester positioning.
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed cross-couplings . Key comparisons include:
- Target Compound : Demonstrated in the synthesis of kinase inhibitors with moderate yields (e.g., 23% yield in a coupling reaction with 5-bromo-2-chloro-3-ethyl-pyrrolopyridine) .
- Triisopropylsilyl Analog (): The bulky silyl group reduces steric accessibility, lowering reactivity but improving selectivity in crowded substrates.
- 5-Bromo-3-Boronic Ester Analog (): Bromine at the 5-position allows sequential functionalization (e.g., Suzuki coupling followed by halogenation).
Discrepancies and Limitations
- Yield Variability : Coupling yields depend on steric and electronic factors, e.g., triisopropylsilyl analogs require higher catalyst loadings .
Biological Activity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties and biological mechanisms associated with this compound, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18BNO2 |
| Molecular Weight | 208.07 g/mol |
| CAS Number | 847818-74-0 |
| Purity | >97% (GC) |
| Appearance | White to light yellow powder |
| Melting Point | 60°C to 64°C |
Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. The target proteins include WDR5 and other components of the epigenetic machinery that regulate gene expression. The binding affinity and selectivity for these proteins are critical for its potential therapeutic applications in oncology.
Key Findings:
- WDR5 Interaction : The compound demonstrates significant binding to WDR5, a protein implicated in various cancers. This interaction is facilitated through a cyclic imidazole group that enhances its binding affinity to the protein's active site .
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as neuroblastoma and mixed-lineage leukemia .
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
- Cell Line Studies : In vitro assays using neuroblastoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Activation of caspase pathways | |
| Protein Interaction | Binding to WDR5 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neuroblastoma :
- Combination Therapies :
Q & A
Q. What are the key synthetic strategies for preparing 1-methyl-5-(dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-2-one derivatives?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for coupling with halogenated intermediates. For example, methylation at the 1-position can be achieved using sodium hydride (NaH) and methyl iodide (MeI) in THF . The pyrrolo[2,3-b]pyridine core is often constructed via cyclization of nitro-substituted intermediates followed by catalytic hydrogenation (e.g., Raney Nickel/H₂) to reduce nitro groups to amines .
Q. What characterization methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Used to verify substituent positions and regioselectivity. For instance, aromatic protons in pyrrolo[2,3-b]pyridine derivatives appear as distinct multiplets between δ 7.2–9.2 ppm .
- HRMS : Essential for confirming molecular weight (e.g., [M+H]+ calculated for C15H18BN3O3: 316.1462) .
- Melting Point : Consistency with literature values (e.g., 161–164°C for similar diaryl-substituted analogs) helps validate purity .
Q. How does the boronic ester group influence reactivity in downstream applications?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables cross-coupling reactions (e.g., Suzuki with aryl halides) to introduce diverse substituents at the 5-position. This functional group is stable under basic conditions but hydrolyzes slowly in acidic media, requiring anhydrous handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in yields when synthesizing substituted pyrrolo[2,3-b]pyridines?
Discrepancies in yields (e.g., 49% vs. 95% for tosylation steps) often arise from reaction scale or purification methods . For low-yielding steps (e.g., cyclization), optimize solvent polarity (switch from ethanol to DMF) or employ gradient column chromatography (e.g., CH₂Cl₂/MeOH 98:2 → 90:10) to improve separation . Contradictory NMR data may require variable-temperature NMR to detect dynamic rotational isomers .
Q. What strategies enhance the stability of the dioxaborolane group during multi-step syntheses?
- Avoid protic solvents : Use THF or dioxane instead of ethanol/water mixtures to prevent hydrolysis .
- Low-temperature storage : Store intermediates at -20°C under nitrogen to minimize boronic ester degradation .
- Protecting groups : Temporarily protect reactive sites (e.g., amines with Boc groups) before boronic ester introduction .
Q. How does the methyl group at the 1-position affect structure-activity relationships (SAR) in medicinal chemistry applications?
The 1-methyl group enhances metabolic stability by reducing oxidative deamination at the pyrrolidine nitrogen. Comparative studies show that bulkier substituents (e.g., benzyl) increase steric hindrance, reducing binding affinity, while methyl maintains optimal lipophilicity (clogP ~2.1) .
Q. Table 1. Representative Synthetic Conditions for Key Intermediates
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C→RT | 95% | ||
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | 76–96% | ||
| Nitro Reduction | H₂, Raney Nickel, THF | 36% (variable) |
Q. Table 2. Troubleshooting Low Yields in Cyclization Reactions
| Issue | Solution |
|---|---|
| Impure intermediates | Pre-purify starting materials via recrystallization (e.g., ethanol/PE 1:3) |
| Side reactions | Add radical inhibitors (e.g., BHT) or switch to inert atmosphere |
| Solvent incompatibility | Replace polar aprotic solvents with toluene for thermally promoted steps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
